molecular formula C12H15NO3 B1327839 Ethyl 5-oxo-5-(2-pyridyl)valerate CAS No. 898776-54-0

Ethyl 5-oxo-5-(2-pyridyl)valerate

Cat. No. B1327839
M. Wt: 221.25 g/mol
InChI Key: VEVIQHGEWGSAPH-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(2-pyridyl)valerate is a chemical compound with the CAS Number: 898776-54-0 and Molecular Weight: 221.26 . Its IUPAC name is ethyl 5-oxo-5-(2-pyridinyl)pentanoate .


Molecular Structure Analysis

The molecular structure of Ethyl 5-oxo-5-(2-pyridyl)valerate contains a total of 31 bonds; 16 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 ketone (aromatic) and 1 Pyridine .

Scientific Research Applications

Synthesis and Pharmacological Activities

Ethyl 5-oxo-5-(2-pyridyl)valerate is involved in the synthesis of various pharmacologically active compounds. One study described the synthesis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which included ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate. This compound exhibited positive inotropic activity, though less than milrinone, and others in the same class showed anti-inflammatory, analgesic, and hypotensive activity (Mosti et al., 1994).

DNA Synthesis

Ethyl 5-oxo-5-(2-pyridyl)valerate derivatives have been used as protecting groups in the synthesis of DNA via phosphoramidite intermediates. The 2-(2-Pyridyl)ethyl group, a derivative, is notable for its stability under various conditions and its ease of removal from internucleotidic bonds, facilitating the synthesis of oligodeoxyribonucleotides (Hamamoto et al., 1986).

Medicinal Chemistry

In medicinal chemistry, ethyl 5-oxo-5-(2-pyridyl)valerate derivatives have shown potential as cardiotonic agents. Ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, a related compound, has been structurally characterized to understand its structure-activity relationship, indicating the significance of the 2-substituent for inotropic activities of these compounds (Orsini et al., 1990).

EPR Spectroscopy

In the field of spectroscopy, a study focused on [Fe2O2(5-Et3-TPA)2]3+, where 5-Et3-TPA includes a derivative of ethyl 5-oxo-5-(2-pyridyl)valerate. This study aimed to understand the electronic origins of its magnetic signatures, contributing to insights into iron-oxo bonding in the Fe2O2 core, which is crucial for its reactivity (Skulan et al., 2003).

Solvent-Free Synthesis

In green chemistry, ethyl 5-oxo-5-(2-pyridyl)valerate derivatives have been used in solvent-free synthesis methods. Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, demonstrated the potential of these derivatives in environmentally friendly synthetic processes (Khajuria et al., 2013).

Safety And Hazards

Ethyl 5-oxo-5-(2-pyridyl)valerate is classified as an irritant . For safety, it’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing . It should be handled only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-oxo-5-pyridin-2-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)8-5-7-11(14)10-6-3-4-9-13-10/h3-4,6,9H,2,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVIQHGEWGSAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645675
Record name Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-(2-pyridyl)valerate

CAS RN

898776-54-0
Record name Ethyl δ-oxo-2-pyridinepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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